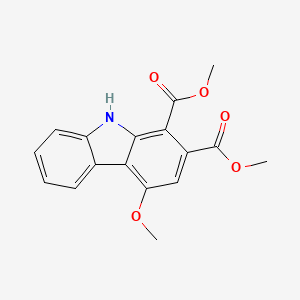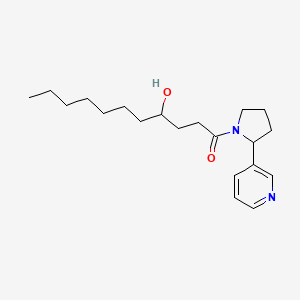
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the aliphatic chain and the hydroxyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the pyridine ring can produce a piperidine derivative.
科学的研究の応用
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
4-Hydroxy-1-(2-pyridin-2-ylpyrrolidin-1-yl)undecan-1-one: Similar structure but with a different position of the pyridine ring.
4-Hydroxy-1-(2-pyridin-4-ylpyrrolidin-1-yl)undecan-1-one: Another isomer with the pyridine ring in a different position.
Uniqueness
4-Hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
117642-80-5 |
|---|---|
分子式 |
C20H32N2O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
4-hydroxy-1-(2-pyridin-3-ylpyrrolidin-1-yl)undecan-1-one |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-6-10-18(23)12-13-20(24)22-15-8-11-19(22)17-9-7-14-21-16-17/h7,9,14,16,18-19,23H,2-6,8,10-13,15H2,1H3 |
InChIキー |
WCGZIQPJNSKWMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(CCC(=O)N1CCCC1C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


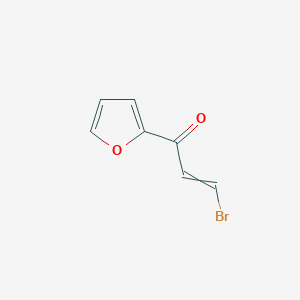
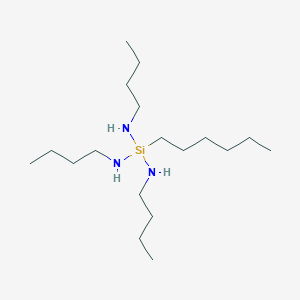
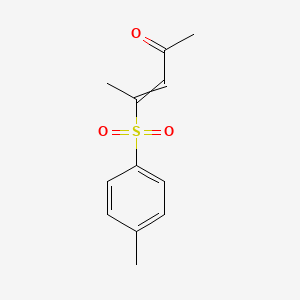
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
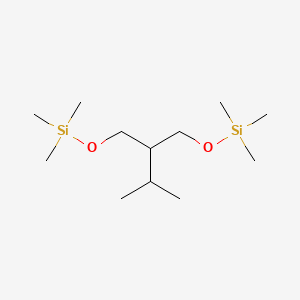
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
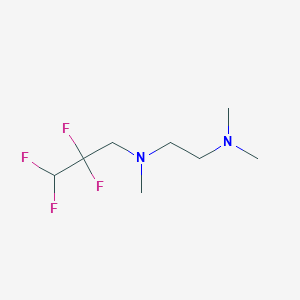
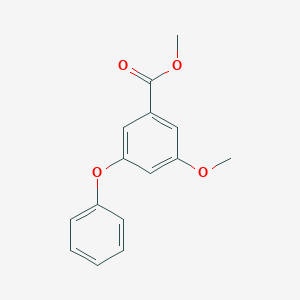
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
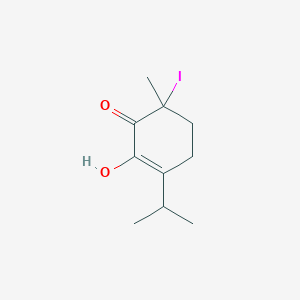
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)

